molecular formula C25H24N2O6 B2482182 6-(tert-butyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate CAS No. 931738-96-4

6-(tert-butyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate

Cat. No. B2482182
CAS RN: 931738-96-4
M. Wt: 448.475
InChI Key: VOMLOLJEROHUPX-UHFFFAOYSA-N
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Description

This compound is of significant interest due to its structural complexity and potential for various applications. Although the specific compound has not been directly identified in the literature, related compounds have been synthesized and analyzed, providing a context for understanding its chemical and physical characteristics.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, ring closure, and functional group transformations. For instance, Kumara et al. (2017) synthesized novel piperazine derivatives through single crystal X-ray diffraction studies, showcasing techniques that could be applicable to the target compound. Additionally, Zhang et al. (2022) described a palladium-catalyzed Suzuki reaction for synthesizing a related compound, highlighting a potential pathway for synthesizing complex oxadiazolyl and propionate structures (Kumara et al., 2017); (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds reveals intermolecular hydrogen bonds and crystal packing influenced by various interactions. For example, compounds synthesized by Kumara et al. (2017) crystallized in the monoclinic crystal system, with significant H…H interactions contributing to crystal packing. Such insights can be extrapolated to understand the molecular structure of the target compound (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar structures often include electrophilic and nucleophilic sites, as indicated by DFT calculations in the study by Kumara et al. (2017). These reactions are crucial for the functionalization and further derivatization of the core structure (Kumara et al., 2017).

Scientific Research Applications

Crystal Structure and Electronic Properties

Research involving similar compounds focuses on understanding their crystal structure, electronic properties, and interactions within the crystal lattice. For example, Kumara et al. (2017) synthesized novel piperazine derivatives featuring the 1,3,4-oxadiazole moiety, analyzing their crystal structures and electronic properties through X-ray diffraction and density functional theory (DFT) calculations. The study revealed insights into the compounds' electrophilic and nucleophilic sites, highlighting their potential in designing materials with specific electronic characteristics (Kumara et al., 2017).

Organic Electronics and Material Science

Another field of application is in the development of materials for organic electronics. Wang et al. (2001) investigated the synthesis and electronic performance of a bis(1,3,4-oxadiazole) system, demonstrating its use as a hole-blocking material in organic light-emitting diodes (OLEDs). The study highlights the potential of oxadiazole derivatives in enhancing the efficiency and performance of electronic devices (Wang et al., 2001).

Antioxidant Activity

The antioxidant properties of compounds bearing oxadiazole moieties or related structures have been explored. Shakir et al. (2014) synthesized derivatives featuring the 1,3,4-oxadiazole ring and evaluated their antioxidant activity, showing significant free-radical scavenging abilities. This suggests potential applications in medicinal chemistry and the development of antioxidant agents (Shakir et al., 2014).

Antibacterial and Anthelmintic Activity

The biological activities of compounds containing the oxadiazole ring have also been assessed. Sanjeevarayappa et al. (2015) synthesized a derivative and tested its antibacterial and anthelmintic activities, finding moderate efficacy. Such studies contribute to the search for new bioactive compounds in pharmaceutical research (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

[6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-6-20(28)31-19-13-16(25(2,3)4)11-15-12-18(24(29)32-21(15)19)23-26-22(27-33-23)14-7-9-17(30-5)10-8-14/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMLOLJEROHUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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